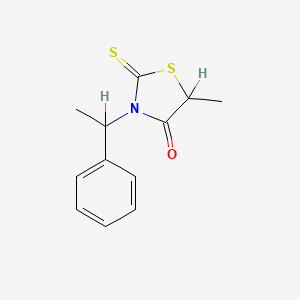
2-Methyl-2-(1-methylbutyl)-1,3-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(1-methylbutyl)-1,3-propanediol is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. This compound is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-2-(1-methylbutyl)-1,3-propanediol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-butanol with formaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition mechanism, forming the desired diol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions typically include elevated temperatures and pressures to accelerate the reaction rate.
化学反应分析
Types of Reactions
2-Methyl-2-(1-methylbutyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
科学研究应用
2-Methyl-2-(1-methylbutyl)-1,3-propanediol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving diols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers and resins due to its ability to form cross-linked structures.
作用机制
The mechanism of action of 2-Methyl-2-(1-methylbutyl)-1,3-propanediol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can act as a substrate for enzymes that catalyze the oxidation or reduction of diols.
相似化合物的比较
Similar Compounds
2-Methyl-1,3-propanediol: Lacks the additional methyl group on the butyl side chain.
1,3-Butanediol: Has a shorter carbon chain and different reactivity.
2,2-Dimethyl-1,3-propanediol: Contains two methyl groups on the central carbon atom.
Uniqueness
2-Methyl-2-(1-methylbutyl)-1,3-propanediol is unique due to its specific structure, which imparts distinct chemical properties. The presence of the methyl group on the butyl side chain enhances its reactivity and makes it suitable for specialized applications in various fields.
属性
CAS 编号 |
25462-49-1 |
|---|---|
分子式 |
C9H20O2 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
2-methyl-2-pentan-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-4-5-8(2)9(3,6-10)7-11/h8,10-11H,4-7H2,1-3H3 |
InChI 键 |
QGBQYMQTQNOOHP-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C(C)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


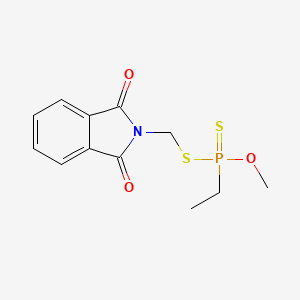
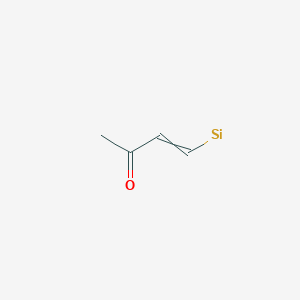
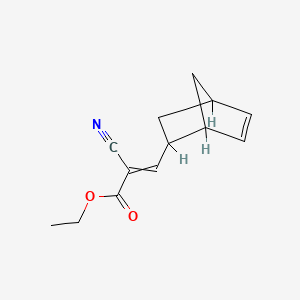

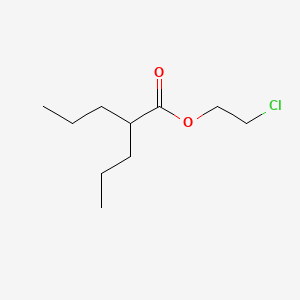
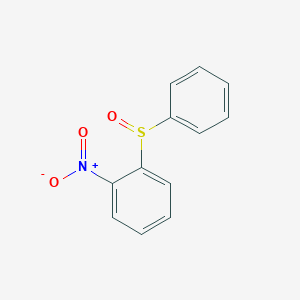

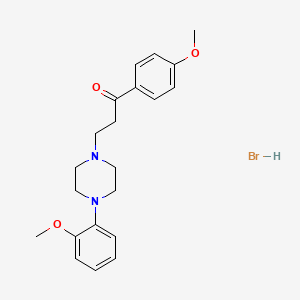

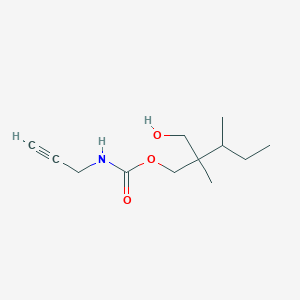
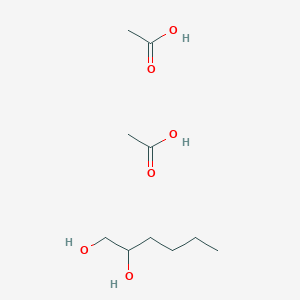
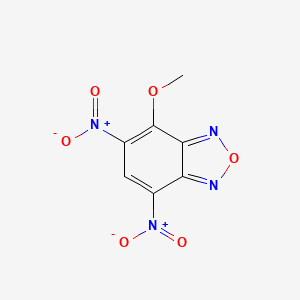
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)
